
Quinolinium dichromate
Vue d'ensemble
Description
Quinolinium dichromate is a chemical compound with the molecular formula C18H16Cr2N2O7 . It is a dark yellow to orange powder or crystal .
Molecular Structure Analysis
The molecular weight of Quinolinium dichromate is 476.32 . Its empirical formula is C18H16Cr2N2O7 .Chemical Reactions Analysis
Quinolinium dichromate has been used as an oxidant in the oxidation of organic compounds . For example, in an acid medium, it oxidizes aromatic acids to the corresponding hydroxybenzoic acids, and dicarboxylic acids to the corresponding semialdehydes .Physical And Chemical Properties Analysis
Quinolinium dichromate appears as a dark yellow to orange powder or crystals . It has a melting point of 164-167 degrees Celsius . The solvation behavior of Quinolinium dichromate has been studied in various solvents, and it was found that the limiting molar conductance increased with an increase in the proportion of water in the solvent mixture .Applications De Recherche Scientifique
Synthesis of Condensed Heterocyclic Cores
Quinolinium salts, including quinolinium dichromate, are effectively employed for the rapid construction of condensed heterocyclic cores, which are crucial in various chemical syntheses .
Oxidation of Benzaldehydes
In sulfuric acid, quinolinium dichromate oxidizes benzaldehydes to the corresponding acids in a 50% acetic acid-water medium, following first-order kinetics .
Oxidation of Methionine
Quinolinium dichromate oxidizes methionine in dimethylsulphoxide (DMSO) to form the corresponding sulphoxide, exhibiting Michaelis-Menten type kinetics .
Oxidation of Aromatic Acids
In an acidic medium, quinolinium dichromate oxidizes aromatic acids to the corresponding hydroxybenzoic acids .
Oxidation of Heterocyclic Compounds
Quinolinium dichromate is used to oxidize heterocyclic aldehydes to acids and heterocyclic carboxylic acids to hydroxy-substituted acids .
Oxidation of Lower Oxyacids of Phosphorus
Quinolinium dichromate oxidizes lower oxyacids of phosphorus in DMSO to form corresponding oxyacids with phosphorus in a higher oxidation state .
Mécanisme D'action
Target of Action
Quinolinium dichromate primarily targets organic compounds, specifically aromatic acids and dicarboxylic acids . The compound’s role is to act as an oxidizing agent, facilitating the oxidation of these organic compounds .
Mode of Action
Quinolinium dichromate interacts with its targets through a process of oxidation . In an acid medium, quinolinium dichromate oxidizes aromatic acids to the corresponding hydroxybenzoic acids, and dicarboxylic acids to the corresponding semialdehydes . The rate of the reaction is proportional to the concentrations of the target (the organic compound), quinolinium dichromate, and the acid .
Biochemical Pathways
The oxidation process facilitated by quinolinium dichromate affects the biochemical pathways of the target compounds. For aromatic acids, the oxidation results in the formation of hydroxybenzoic acids . For dicarboxylic acids, the oxidation leads to the formation of semialdehydes . These transformations can have downstream effects on the biochemical pathways in which these compounds are involved.
Pharmacokinetics
The rate of the oxidation reaction it facilitates is known to be dependent on the concentrations of the target compound, quinolinium dichromate itself, and the acid present . This suggests that the bioavailability of quinolinium dichromate may be influenced by these factors.
Result of Action
The result of quinolinium dichromate’s action is the oxidation of the target compounds. This leads to the transformation of aromatic acids into hydroxybenzoic acids and dicarboxylic acids into semialdehydes . These transformations can have significant molecular and cellular effects, depending on the role of the original and resulting compounds in biological systems.
Action Environment
The action of quinolinium dichromate is influenced by the environmental factors present during the reaction. The medium in which the reaction takes place, specifically its acidity, plays a crucial role . The reaction occurs in an acid medium and the rate of the reaction is proportional to the concentration of the acid . Therefore, the efficacy and stability of quinolinium dichromate’s action can be influenced by the acidity of the environment.
Safety and Hazards
Orientations Futures
Quinolinium dichromate has been widely used as an oxidant in various chemical reactions, and its use in organic synthesis is expected to continue . Future research may focus on exploring new reactions involving Quinolinium dichromate and developing safer and more efficient methods for its use in organic synthesis .
Propriétés
IUPAC Name |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7N.2Cr.7O/c2*1-2-6-9-8(4-1)5-3-7-10-9;;;;;;;;;/h2*1-7H;;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEIMZCGCWSHSV-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[NH+]2.C1=CC=C2C(=C1)C=CC=[NH+]2.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cr2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466755 | |
| Record name | Quinolinium dichromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolinium dichromate | |
CAS RN |
56549-24-7 | |
| Record name | Quinolinium dichromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromic acid (H2Cr2O7), compd. with quinoline (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



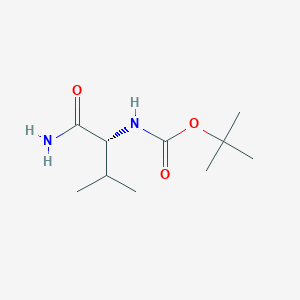

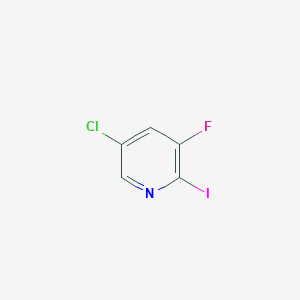
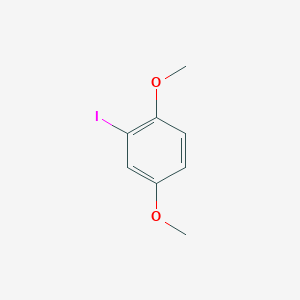

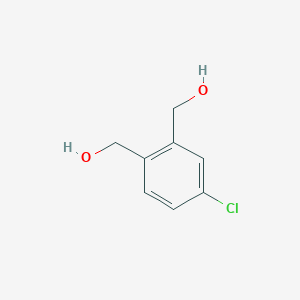
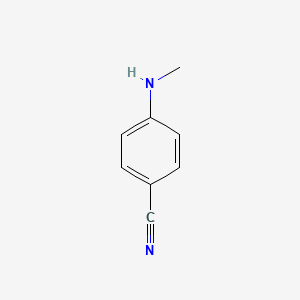
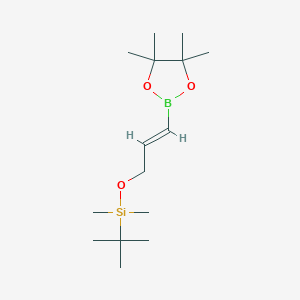
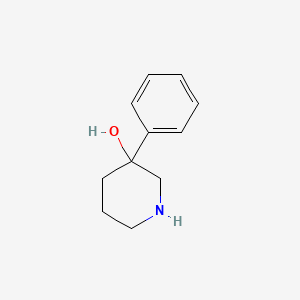

![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)


![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)